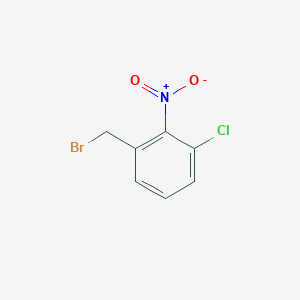

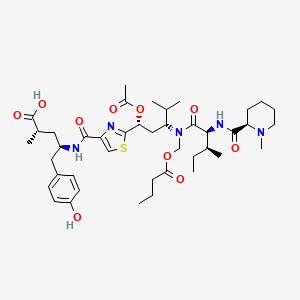

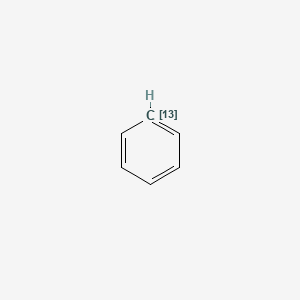

![molecular formula C7H6ClN3 B1601627 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 7205-46-1](/img/structure/B1601627.png)

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine

Descripción general

Descripción

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 153.57 .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, a similar compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is characterized by the presence of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Aplicaciones Científicas De Investigación

Central Nervous System (CNS) Modulators

The structural similarity of imidazo[4,5-c]pyridine derivatives to purines has led to their exploration as potential therapeutic agents for CNS disorders. They have been identified as GABA A receptor positive allosteric modulators , which could be beneficial in treating conditions like anxiety, insomnia, and epilepsy .

Proton Pump Inhibitors

Imidazo[4,5-c]pyridine derivatives have been found to act as proton pump inhibitors (PPIs). PPIs are a group of drugs whose main action is a pronounced and long-lasting reduction of gastric acid production, making them useful in the treatment of conditions like peptic ulcers and gastroesophageal reflux disease .

Aromatase Inhibitors

These compounds have also been utilized as aromatase inhibitors . Aromatase is an enzyme that is responsible for a key step in the biosynthesis of estrogens. Inhibitors of aromatase are especially important in the treatment of estrogen-sensitive breast cancers .

Anti-Inflammatory Agents

The imidazo[4,5-c]pyridine core has been incorporated into nonsteroidal anti-inflammatory drugs (NSAIDs). These agents are commonly used to reduce inflammation, alleviate pain, and decrease fever .

Anticancer Applications

There is significant interest in the use of imidazo[4,5-c]pyridine derivatives as anticancer agents. For instance, the core is present in 3-deazaneplanocin A (DZNep) , which acts as an inhibitor of S-adenosyl-L-homocysteine synthesis and histone methyltransferase EZH2, suggesting potential applications in various types of cancer and even Ebola virus disease .

Antiviral and Antimicrobial Agents

Imidazo[4,5-c]pyridine derivatives have shown antiviral and antimicrobial activities, making them candidates for the development of new therapeutic agents against infectious diseases .

Agricultural Applications

In agriculture, these derivatives have been used for the treatment of shoots of broad-leaved plants and in pest control strategies. Their role in the synthesis of compounds with herbicidal and rodenticidal activities highlights their importance in this sector .

Material Science and Optoelectronics

The luminescent properties of imidazo[4,5-c]pyridine derivatives make them suitable for applications in material science and optoelectronics. They have been used in the development of optoelectronic devices , sensors , and emitters for confocal microscopy and imaging .

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridine derivatives have been associated with various targets, including the hepatocyte growth factor receptor and IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Mode of Action

Imidazo[4,5-b]pyridine derivatives have been known to interact with their targets through various mechanisms, such as phosphorylation .

Biochemical Pathways

Imidazopyridines, including 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, can influence many cellular pathways necessary for the proper functioning of cells

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines have been associated with various biological activities, including antiviral activity .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

Propiedades

IUPAC Name |

6-chloro-1-methylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVZGKRCLXIBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CN=C(C=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515781 | |

| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

CAS RN |

7205-46-1 | |

| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

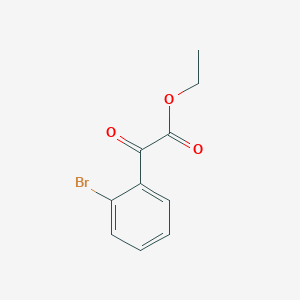

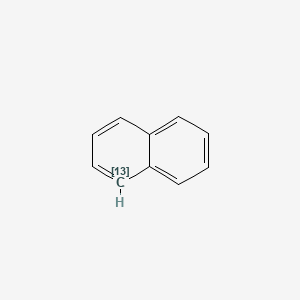

![Phosphine, diphenyl[(trimethylsilyl)methyl]-](/img/structure/B1601546.png)

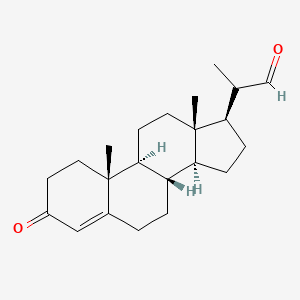

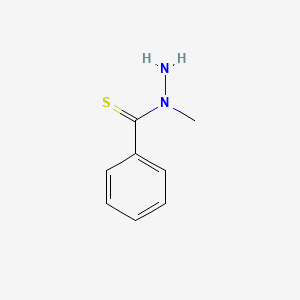

![1H-Inden-2-amine, 1-[bis(1-methylethyl)phosphino]-N,N-dimethyl-](/img/structure/B1601552.png)

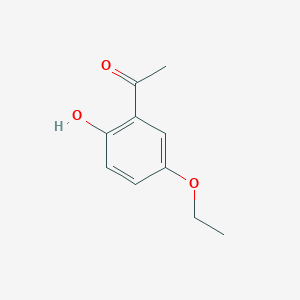

![2-Chloro-4-phenylthieno[2,3-d]pyrimidine](/img/structure/B1601563.png)